molecular formula C25H25N5O3S2 B2826097 ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 670268-30-1

ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No. B2826097
CAS RN: 670268-30-1
M. Wt: 507.63
InChI Key: YDOIFVGVTCRUBK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25N5O3S2 and its molecular weight is 507.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have explored various synthetic routes and characterizations for thiophene derivatives. For instance, the synthesis of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and its subsequent reactions to form different derivatives illustrates the chemical versatility of thiophene compounds (Spoorthy et al., 2021). These synthetic approaches are fundamental in the development of new materials with potential applications in various fields including antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant applications of thiophene derivatives have been a significant focus. Compounds synthesized from thiophene bases have shown promising results in in vitro tests for these properties. For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal activities, as well as remarkable antioxidant potential (Raghavendra et al., 2016).

Docking Studies and Biological Evaluation

Docking studies and biological evaluations are crucial in understanding the potential of these compounds in biological systems. The synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their evaluation through docking studies highlight the methodological approach to predicting the interaction of these compounds with biological targets, showing their potential for further development in various therapeutic areas (Spoorthy et al., 2021).

properties

IUPAC Name

ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S2/c1-4-33-24(32)22-20(18-12-10-17(11-13-18)16(2)3)14-34-23(22)26-21(31)15-35-25-27-28-29-30(25)19-8-6-5-7-9-19/h5-14,16H,4,15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOIFVGVTCRUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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